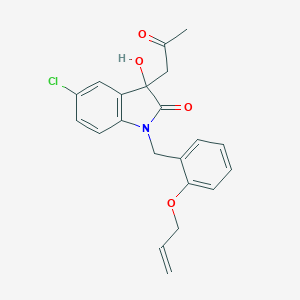

![molecular formula C20H16ClN3O2 B368600 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide CAS No. 920113-30-0](/img/structure/B368600.png)

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a bicyclic compound that is colorless, crystalline, and has a slight aromatic odor . The benzimidazole moiety is a part of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fused ring of benzene and imidazole . The benzene ring contains 1-2 diamino groups, which are crucial for the construction of the imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzimidazole, it’s a colorless, crystalline compound with a slight aromatic odor .Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives have been studied for their potential as antiviral agents. The structural similarity of benzimidazoles to nucleotides allows them to interact with viral DNA or RNA, potentially inhibiting viral replication. For instance, certain benzimidazole derivatives have shown inhibitory activity against influenza A and other RNA viruses .

Anti-inflammatory and Analgesic Properties

Compounds structurally related to benzimidazoles have demonstrated anti-inflammatory and analgesic activities. These properties are particularly valuable in the development of new medications for the treatment of chronic inflammatory diseases and pain management without the gastrointestinal side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The benzimidazole nucleus is a part of several compounds with known anticancer activities. Its ability to intercalate into DNA makes it a candidate for designing drugs that can target cancer cell proliferation. Research on benzimidazole derivatives has included investigations into their cytotoxic effects on various human tumor cell lines .

Antimicrobial Efficacy

Benzimidazole derivatives have been explored for their antimicrobial properties. Their mechanism of action may involve disruption of microbial DNA synthesis or inhibition of essential enzymes, providing a pathway for the development of new antibiotics to combat resistant strains of bacteria .

Antitubercular Activity

The fight against tuberculosis (TB) has led to the exploration of benzimidazole derivatives as potential antitubercular agents. These compounds can be designed to target specific enzymes in the Mycobacterium tuberculosis bacterium, which is responsible for TB .

Antidiabetic Applications

Benzimidazole derivatives have been identified as potential antidiabetic agents. They may exert their effects by modulating enzymes involved in glucose metabolism or by influencing insulin signaling pathways, offering a new avenue for diabetes treatment .

Antimalarial Activity

The structural flexibility of benzimidazole allows for the creation of compounds that can interfere with the life cycle of the malaria parasite. This makes benzimidazole derivatives promising candidates for the development of new antimalarial drugs .

Plant Growth Regulation

Some benzimidazole derivatives, such as indole-3-acetic acid, function as plant hormones and are involved in the regulation of plant growth. This application is significant for agricultural research and the development of products that can enhance crop yields .

Mechanism of Action

Target of Action

The compound, also known as “N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide”, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . They have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific derivative and its target. They can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways these enzymes are involved in . .

Result of Action

The result of a compound’s action at the molecular and cellular level can vary depending on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives, for example, have been reported to have antibacterial and cytotoxic activity . .

Future Directions

properties

IUPAC Name |

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2/c21-15-7-2-1-6-14(15)13-24-17-9-4-3-8-16(17)23-19(24)12-22-20(25)18-10-5-11-26-18/h1-11H,12-13H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVZXKOXNCYEKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

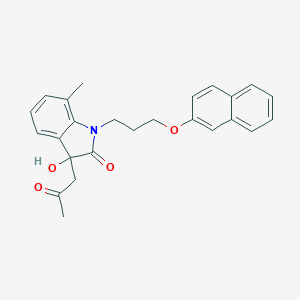

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)

![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)

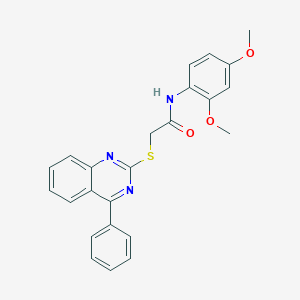

![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)

![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)

![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolid in-2-one](/img/structure/B368559.png)

![1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368563.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B368564.png)

![N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetam ide](/img/structure/B368565.png)